3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile
Description
Properties
IUPAC Name |
3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-2-8-3-4-11-9(5-8)6-10-13(16)12(7-15)18-14(10)17-11/h6,8H,2-5,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAXGNWGIQLAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminothiophenol and ethyl acetoacetate, the compound can be synthesized through a series of condensation and cyclization reactions, often catalyzed by acids or bases.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated thienoquinolines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against ovarian cancer cells, suggesting its potential as a lead compound for developing new anticancer drugs .
Neuroprotective Effects
Research has also indicated that 3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile can promote neuronal differentiation in PC12 cells. This property may be beneficial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to induce differentiation in neuronal cells suggests it could play a role in regenerative medicine .
Synthesis of Active Pharmaceutical Ingredients
The compound serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure allows it to participate in multicomponent reactions that can yield complex molecules with pharmaceutical relevance. For example, the synthesis of certain alkaloids and other bioactive compounds has been achieved using this molecule as a starting point .
Antimicrobial Properties
Studies have shown that derivatives of 3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile exhibit antimicrobial activity against various pathogens. The compound has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating potential use in developing new antimicrobial agents .
Material Science Applications
The compound's unique thienoquinoline structure makes it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its fluorescence properties can be harnessed for optoelectronic applications, making it a candidate for further exploration in this field .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile becomes evident when compared to related tetrahydroquinoline and thienoquinoline derivatives. Below is a systematic comparison:
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations :
Core Heterocycle Differences: The target compound’s thieno[2,3-b]quinoline core incorporates sulfur, enhancing electronic delocalization compared to purely nitrogen-based tetrahydroquinolines (e.g., 2-Amino-4-phenyl derivative) . This may improve binding affinity in biological systems or conductivity in material applications. In contrast, bis-thieno[2,3-b]thiophene derivatives (e.g., from ) lack the quinoline moiety but emphasize bis-heterocyclic frameworks, which are prioritized for materials science due to extended π-conjugation .
The cyano (-CN) and amino (-NH₂) groups are conserved across analogs, suggesting shared reactivity (e.g., hydrogen bonding, dipole interactions). However, the 2-carboxamide derivative demonstrates how functional group modifications can tailor solubility and target specificity.
Synthesis Pathways: The target compound likely follows a pathway similar to ’s 2-Amino-4-substituted-5,6-dihydrobenzo[h]quinoline-3-carbonitriles, substituting tetralone with a thiophene-containing precursor. ’s method using cyclohexanone and benzylidenemalononitrile highlights the role of ketones and nitriles in constructing the tetrahydroquinoline scaffold, adaptable to thieno analogs .
The target compound’s pKa may differ due to its ethyl substituent. Boiling points (e.g., 512.4°C for the dimethyl-oxo variant ) indicate thermal stability, a trait likely shared by the target compound due to its fused aromatic system.
The bis-pyridinothieno[2,3-b]thiophene nitriles from emphasize sulfur-nitrogen heterocycles as novel materials, positioning the target compound as a candidate for optoelectronic studies .
Biological Activity
3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile (commonly referred to as compound 1) is a synthetic compound belonging to the class of thienoquinolines. This compound has garnered attention in recent years due to its potential biological activities, particularly in neurobiology and pharmacology. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H14N2S
- Molecular Weight : 230.33 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Compound 1 has been shown to exert its biological effects primarily through the following mechanisms:
- Neurite Outgrowth Induction : Research indicates that compound 1 can promote neurite outgrowth in PC12 cells, a model for neuronal differentiation. This is achieved through the activation of neurotrophic signaling pathways that enhance neuronal survival and differentiation .
- Fluorescent Properties : The compound exhibits significant fluorescence, which can be utilized in tracking cellular processes and studying neural differentiation mechanisms in real-time .
- Antioxidant Activity : Preliminary studies suggest that compound 1 may possess antioxidant properties, which could contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.
Biological Activity
The following table summarizes key findings related to the biological activity of compound 1:
| Activity | Effect | Reference |
|---|---|---|
| Neurite Outgrowth | Induces differentiation in PC12 cells | |
| Fluorescence | Exhibits significant fluorescence | |
| Antioxidant Activity | Reduces oxidative stress |
Study 1: Induction of Neurite Outgrowth
In a study published in 2024, researchers investigated the effects of compound 1 on PC12 cells. The results demonstrated that treatment with compound 1 led to a significant increase in neurite length and number compared to control groups. This effect was attributed to the activation of the ERK signaling pathway, which is crucial for neuronal differentiation.
Study 2: Fluorescent Properties
Another study focused on the fluorescent characteristics of compound 1. The researchers found that its fluorescence could be utilized as a marker for tracking neuronal differentiation processes in live-cell imaging studies. The Stokes shift observed with compound 1 was notably larger than that of traditional fluorescent markers, suggesting its potential as a superior imaging agent .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile?
The Gewald reaction is a foundational method for synthesizing thieno[2,3-b]quinoline derivatives. Starting with cyclohexanone derivatives, sulfur, and malononitrile, the reaction proceeds via a three-component condensation to form the thiophene ring ( ). For the ethyl-substituted tetrahydroquinoline scaffold, modifications involve alkylation of the cyclohexanone precursor with ethyl groups prior to cyclization. Post-synthetic purification typically employs recrystallization from ethanol-DMF mixtures ( ).
Q. How can the conformational flexibility of the tetrahydroquinoline ring system be analyzed experimentally?
The Cremer-Pople puckering coordinates provide a quantitative framework to assess nonplanar ring conformations. By calculating the amplitude () and phase angle () from crystallographic data, researchers can classify puckering modes (e.g., chair, boat) and correlate them with steric or electronic effects ( ). For example, substituents like the ethyl group at position 6 may induce specific puckering to minimize steric strain.
Q. What spectroscopic techniques are critical for structural validation of this compound?
- NMR : Analyze coupling constants (e.g., ) to confirm the ethyl group’s stereochemical environment and tetrahydroquinoline puckering.
- ECD Spectroscopy : For chiral derivatives, experimental ECD spectra combined with time-dependent density functional theory (TD-DFT) calculations resolve absolute configurations ().
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving disorder in flexible tetrahydroquinoline rings ().
Advanced Research Questions
Q. How can computational methods predict electronic properties relevant to biological activity?
Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These insights guide hypotheses about binding interactions with biological targets ( ). For example, the carbonitrile group’s electron-withdrawing nature may enhance binding to enzymatic active sites.
Q. What strategies address contradictions in biological activity data across studies?
Q. How can in silico docking studies optimize this compound for anticholinesterase activity?
Molecular docking (e.g., AutoDock Vina) into acetylcholinesterase (AChE) crystal structures (PDB: 1ACJ) identifies key interactions:
Q. What are the challenges in resolving stereochemical ambiguity in derivatives of this compound?
Racemic mixtures require chiral resolution via HPLC with cellulose-based columns. For example, achieved enantiomer separation using a Chiralpak ID column. Absolute configurations are confirmed by comparing experimental ECD spectra with TD-DFT-simulated spectra of (R,R) and (S,S) enantiomers ( ).
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
